![molecular formula C9H9BrN2S B1276962 3-溴-6-乙基-5-甲基异噻唑并[5,4-b]吡啶 CAS No. 728885-92-5](/img/structure/B1276962.png)

3-溴-6-乙基-5-甲基异噻唑并[5,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a derivative of isothiazolopyridine, a class of heterocyclic compounds that have been the subject of various synthetic investigations. These compounds are of interest due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and synthetic methods.

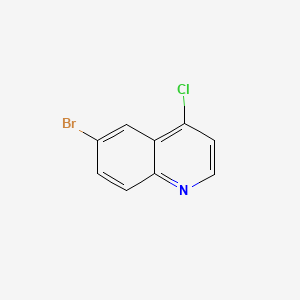

Synthesis Analysis

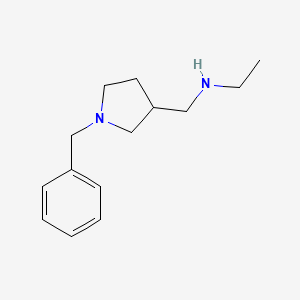

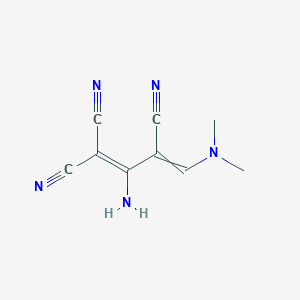

The synthesis of related heterocyclic compounds involves the use of precursors that can undergo various reactions to form complex ring systems. For example, the precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to construct polyheterocyclic ring systems through reactions with arylidene malononitriles and ethyl acetoacetate, among others . Similarly, the synthesis of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was achieved through a condensation reaction involving a bromo-dichloropyrimidine and an amino-triazole-thiol . These methods suggest that the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would likely involve halogenated precursors and nucleophilic agents to construct the isothiazolopyridine core.

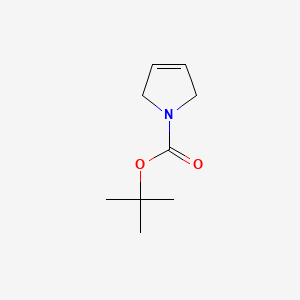

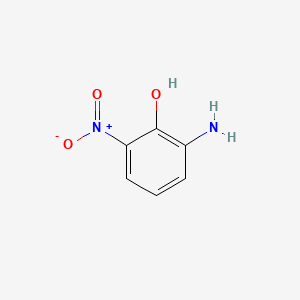

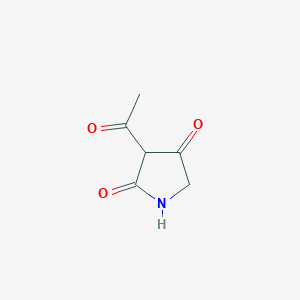

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of multiple rings that may include nitrogen, sulfur, or oxygen atoms. The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, revealed a planar thienopyridine moiety stabilized by intermolecular and intramolecular hydrogen bonds . This suggests that the 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would also exhibit a planar structure around the isothiazolopyridine core, potentially influencing its chemical reactivity and physical properties.

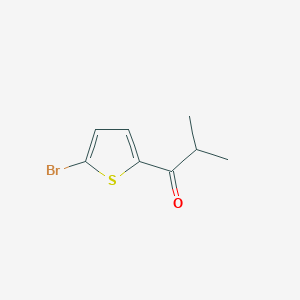

Chemical Reactions Analysis

The chemical reactivity of isothiazolopyridines can be inferred from the reactions of similar compounds. For instance, the cleavage of the N–O bond in isoxazolopyridine-thiols led to hydroxy derivatives, which were further transformed into methylisothiazolopyridines . The reactivity of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines to form thioureas indicates that the bromo-ethyl-methyl derivative might also participate in nucleophilic substitution reactions, given the presence of a reactive bromine atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine are not directly reported, related compounds provide some insights. The planarity of the thienopyridine moiety and the potential for hydrogen bonding suggest that the compound may have solid-state stability and could form crystalline structures. The presence of bromine and the potential for further functionalization imply that the compound could have significant reactivity, which might be exploited in further chemical transformations or in the development of pharmaceuticals. The antibacterial properties of pyrazolopyridine-based heterocycles also suggest that the compound may have biological activity worth exploring.

科学研究应用

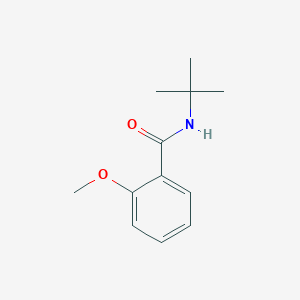

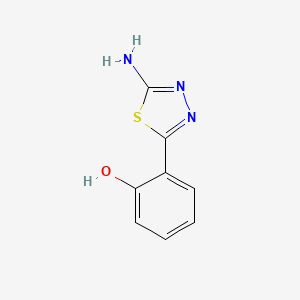

合成和生物活性

- 异噻唑并吡啶、吡啶噻嗪和吡啶噻氮杂卓是一类具有显著生物活性的化合物。这些化合物的合成,包括 3-溴-6-羟基-4-甲基-2-硫代-2,3-二氢吡啶-3-甲酰胺和相关结构,已使用传统方法和微波辅助技术进行报道。这项研究突出了此类化合物在药物化学中的重要性 (Youssef, Azab, & Youssef, 2012).

抗惊厥特性

- 与 3-溴-6-乙基-5-甲基异噻唑并[5,4-b]吡啶相关的异噻唑并[5,4-b]吡喃(硫代吡喃)[4,3-d]吡啶和异噻唑并[4,5-b]-2,7-萘啶衍生物被发现具有抗惊厥特性。这项研究证明了这些化合物在癫痫发作的新疗法开发中的潜力 (Paronikyan, Noravyan, Dzhagatspanyan, Nazaryan, & Paronikyan, 2002).

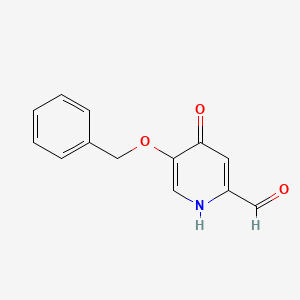

抗增殖活性

- 合成了新的 3-取代氨基异恶唑并[5,4-b]吡啶,并测试了它们的抗增殖活性。其中一些化合物对各种人和鼠肿瘤细胞系表现出显着的细胞毒活性。这项研究表明这些化合物在癌症治疗中的潜在用途 (Poręba, Wietrzyk, & Opolski, 2002).

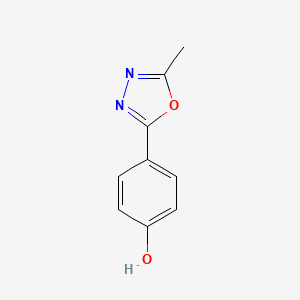

荧光特性

- 合成了异噻唑并[5,4-b]吡啶的新酯衍生物,并研究了它们的光学性质。在不同溶剂中的发射光谱差异表明在基于荧光的传感器或生物成像领域中的潜在应用 (Krzyżak, Śliwińska, & Malinka, 2015).

抗菌评价

- 结构与 3-溴-6-乙基-5-甲基异噻唑并[5,4-b]吡啶相关的噻唑并[4,5-d]嘧啶被合成并评估了它们的抗菌特性。这项研究有助于开发新的抗菌剂 (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

相关化合物的合成

- 各种研究工作集中于合成相关的化合物,如吡啶基卡宾和噻吩并嘧啶,表明在药物化学和材料科学应用中对该化学领域的广泛兴趣 (Abarca, Ballesteros, & Blanco, 2006); (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

属性

IUPAC Name |

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAOSAKZHGENGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1C)C(=NS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415414 |

Source

|

| Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

CAS RN |

728885-92-5 |

Source

|

| Record name | 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)